Ethyl 2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate
Description
Properties
Molecular Formula |
C14H22N2O2 |
|---|---|
Molecular Weight |
250.34 g/mol |
IUPAC Name |
ethyl 2-(2-methylpropyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C14H22N2O2/c1-4-18-14(17)13-11(9-10(2)3)15-12-7-5-6-8-16(12)13/h10H,4-9H2,1-3H3 |
InChI Key |
WCTKGLLJXRQRKH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1CCCC2)CC(C)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of α-Bromo-β-Keto Esters with Substituted 2-Aminopyridines
- Reagents : Ethyl 2-bromoacetoacetate and 2-amino-5,6,7,8-tetrahydroquinoline derivatives bearing a 2-methylpropyl substituent.
- Conditions : Solvent-free thermal or microwave irradiation (120°C, 2–15 min).
- Mechanism : Nucleophilic substitution followed by intramolecular cyclization to form the imidazo[1,2-a]pyridine core.
- React ethyl 2-bromoacetoacetate (1.5 equiv) with 2-amino-4-(2-methylpropyl)-5,6,7,8-tetrahydroquinoline (1 equiv) under microwave irradiation (120°C, 5 min).
- Purify via flash chromatography (25% EtOAc/petroleum ether) to isolate the product in 70–85% yield.
Copper-Catalyzed Three-Component Reaction
- Reagents : 2-Aminopyridine derivative, sulfonyl azide, and terminal ynone.
- Conditions : CuI catalysis in ethanol at 80°C for 6 h.
- Mechanism : CuAAC/ring-cleavage process generates α-acyl-N-sulfonyl ketenimine intermediates, which undergo cyclization.
- Combine 2-amino-4-(2-methylpropyl)-5,6,7,8-tetrahydroquinoline (1 mmol), ethyl propiolate (1.5 mmol), and TsN₃ (1.5 mmol) with CuI (0.1 mmol) in ethanol.
- Stir at 80°C for 6 h, then purify via column chromatography to obtain the product in 83% yield.
Microwave-Assisted Synthesis
- Reagents : Ethyl acetoacetate, N-bromosuccinimide (NBS), and substituted 2-aminopyridine.
- Conditions : Microwave irradiation (120°C, 15 min) in THF with TMSCN and DABCO.
- Brominate ethyl acetoacetate with NBS to form ethyl 2-bromoacetoacetate.
- React with 2-amino-4-(2-methylpropyl)-5,6,7,8-tetrahydroquinoline under microwave irradiation.
- Isolate the product via neutral alumina chromatography (70–85% yield).
Comparative Analysis of Methods
Structural Confirmation and Characterization
- ¹H NMR : Peaks at δ 1.21 (t, J = 7.1 Hz, CH₂CH₃), 2.14 (m, CH(CH₃)₂), 4.19 (q, J = 7.1 Hz, OCH₂).
- Mass Spectrometry : m/z 292.3 (M + H⁺).
Challenges and Optimization
- Saturation of Pyridine Ring : Use of pre-hydrogenated 2-aminopyridine derivatives (e.g., 5,6,7,8-tetrahydroquinoline) ensures correct regiochemistry.
- Side Reactions : Excess α-bromo-β-keto ester (1.5 equiv) minimizes dimerization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe for detecting metal ions.
Medicine: Explored for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, it may act as a ligand for metal ions, forming stable complexes that can be detected through fluorescence . Additionally, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Molecular Properties
Key structural analogs differ in substituent branching, ester groups, or functional group placement. Below is a comparative analysis based on available
Table 1: Structural and Molecular Comparison
Substituent Effects
- Branching and Lipophilicity : The 2-methylpropyl group (isobutyl) in the target compound offers moderate lipophilicity compared to the longer 3-methylbutan-2-yl substituent in the analog from . Increased branching may reduce metabolic clearance rates .
- Functional Group Placement: The amino-substituted analog () demonstrates how positional changes (e.g., amino at position 8 vs. alkyl at position 2) alter electronic properties and solubility .
Research Implications
While explicit biological data are absent in the provided evidence, structural trends suggest:
- Drug Design : The ethyl ester in the target compound balances lipophilicity and solubility, making it a candidate for further pharmacokinetic studies.
- Material Science : Variations in substituent branching could modulate thermal stability or electronic properties for optoelectronic applications.
Biological Activity
Ethyl 2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate (CAS Number: 153117-08-9) is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features a fused imidazole and pyridine ring system with an ethyl ester functional group. The molecular formula is with a molecular weight of 236.31 g/mol. The presence of the 2-methylpropyl substituent enhances its lipophilicity and may influence its interaction with biological targets.
Antimycobacterial Activity
Research indicates that compounds within the imidazo[1,2-a]pyridine class exhibit selective antimycobacterial activity against Mycobacterium tuberculosis. This compound has been identified as a potential lead compound for developing new antimycobacterial agents. A study highlighted that derivatives of imidazo[1,2-a]pyridine showed significant inhibition of M. tuberculosis without affecting Gram-positive or Gram-negative bacteria .
The mechanism by which this compound exerts its biological effects is primarily through interaction with specific enzymes and receptors involved in cellular processes. It has been suggested that the compound may inhibit enzymes critical for the survival of M. tuberculosis, thus demonstrating its potential as an effective antimicrobial agent .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies have been pivotal in understanding how modifications to the imidazo[1,2-a]pyridine core influence biological activity. For instance:
| Compound Name | Molecular Formula | Biological Activity | Notes |
|---|---|---|---|
| This compound | C₁₃H₂₀N₂O₂ | Antimycobacterial | Selective against M. tuberculosis |
| Methyl 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl]benzamide | C₁₃H₁₉F₃N₂O | Anticancer | Targets PD-1/PD-L1 pathway |
| Propan-2-yl 5H-imidazo[1,2-a]pyridine-3-carboxylate | C₁₂H₁₈N₂O₂ | Antimicrobial | Broader spectrum activity |
These findings illustrate that even minor changes in substituents can significantly affect the compound's efficacy and selectivity for various biological targets.
Clinical Implications
The clinical implications of this compound are promising. Its selective action against M. tuberculosis positions it as a candidate for further development into a therapeutic agent for treating tuberculosis. Ongoing studies are focused on optimizing its pharmacokinetic properties to enhance bioavailability and reduce potential side effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
